molecular formula C18H28FN3O B2772196 3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide CAS No. 2094880-69-8

3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide

Cat. No.: B2772196
CAS No.: 2094880-69-8
M. Wt: 321.44
InChI Key: HGZWLUYTVLDOTF-UHFFFAOYSA-N
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Description

3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C18H28FN3O and its molecular weight is 321.44. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research has explored the synthesis of new compounds with potential anticonvulsant properties, focusing on hybrid molecules that combine fragments of well-known antiepileptic drugs. A study by Kamiński et al. (2015) synthesized a library of compounds, including ones similar in structure to 3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide, demonstrating broad spectra of activity in preclinical seizure models. This research highlights the potential of such compounds in developing new treatments for epilepsy and other seizure-related disorders. Read more.

Receptor Antagonism

In the domain of receptor antagonism, a study highlighted the synthesis and activity of compounds acting as neurokinin-1 receptor antagonists. Although not directly related to this compound, this research provides insights into the development of orally active, water-soluble antagonists for potential clinical applications in treating conditions like emesis and depression. The methodologies and findings could inform future research into similar compounds. Read more.

Sigma Ligand Affinity

Another study explored the synthesis of compounds with high affinity for sigma 1 and sigma 2 binding sites, which are of interest for their potential in treating neurological disorders. While this research does not directly mention this compound, it contributes to the understanding of how modifying chemical structures can impact affinity and selectivity for specific receptors, which is relevant for the development of targeted therapies. Read more.

Histamine H4 Receptor Ligand Development

Research by Altenbach et al. (2008) focused on the development of ligands for the histamine H4 receptor, which plays a role in inflammatory and immune responses. This study emphasizes the importance of structural modifications to enhance ligand potency and efficacy, potentially guiding future research into related compounds with therapeutic applications in inflammation and pain management. Read more.

Pharmacokinetic Characteristics in SARMs

A study on the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs) in rats highlights the significance of molecular properties in achieving ideal pharmacokinetic profiles for preclinical studies. This research, while not directly related to this compound, underscores the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of new compounds for their successful development as therapeutic agents. Read more.

Properties

IUPAC Name

3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28FN3O/c1-18(2,3)16-13-22(11-10-21(16)4)9-8-17(23)20-15-7-5-6-14(19)12-15/h5-7,12,16H,8-11,13H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZWLUYTVLDOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN(CCN1C)CCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094880-69-8
Record name 3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.